Chemical Properties of 2-(4-Nitrophenyl)ethenylboronic Acid
Chemical Properties of 2-(4-Nitrophenyl)ethenylboronic Acid
Technical Guide & Application Whitepaper
Executive Summary
2-(4-Nitrophenyl)ethenylboronic acid (CAS: 59239-46-2), typically found as the (E)-isomer, is a bifunctional organoboron building block. It bridges the utility of styrenic conjugation with the versatile reactivity of boronic acids .
For drug development and materials science professionals, this compound serves two primary roles:
-
Synthetic Intermediate: A robust partner in Suzuki-Miyaura cross-coupling to install the (E)-4-nitrostyryl moiety, a common pharmacophore and precursor to amino-styryl fluorophores.
-
Chemosensor Scaffold: The electron-deficient nitro group enhances the Lewis acidity of the boron center, making it a sensitive receptor for diols (saccharides) and a "turn-on" fluorescence precursor upon nitro-reduction.
Structural & Physicochemical Profile
The molecule features a trans-alkene linker connecting a para-nitrobenzene ring to a boronic acid headgroup. This conjugation extends the
| Property | Data / Description |
| IUPAC Name | (E)-(4-nitrostyryl)boronic acid; [(E)-2-(4-nitrophenyl)ethenyl]boronic acid |
| CAS Number | 59239-46-2 |
| Molecular Formula | |
| Molecular Weight | 192.96 g/mol |
| Geometry | Planar (E)-alkene (Trans); |
| Electronic Character | Electron-deficient ( |
| Acidity (pKa) | Est.[1] 7.8 – 8.2 (More acidic than phenylboronic acid due to EWG effect) |
| Solubility | Soluble in DMSO, MeOH, DMF; Sparingly soluble in |
| Stability | Susceptible to protodeboronation under strong acid/high heat; Stable in air |
Electronic Effects & Lewis Acidity
The para-nitro group is a strong electron-withdrawing group (EWG). Through the conjugated vinyl linker, it pulls electron density away from the boron atom.
-
Effect: This lowers the
of the boronic acid compared to phenylboronic acid ( ). -
Consequence: The boron atom becomes a stronger Lewis acid, facilitating the formation of boronate anions at physiological pH (7.4), which is critical for saccharide binding under mild conditions.
Synthetic Routes
The most reliable synthesis avoids the direct nitration of styrylboronic acid (which yields mixtures). Instead, it utilizes the hydroboration of the corresponding alkyne.
Primary Route: Hydroboration of Alkyne
Precursor: 1-ethynyl-4-nitrobenzene. Reagent: Catecholborane or Pinacolborane (catalyzed).
Reaction Logic:
-
Hydroboration: The alkyne undergoes syn-addition of the B-H bond across the triple bond.
-
Regioselectivity: The boron atom adds to the terminal carbon (anti-Markovnikov) due to steric factors, yielding the trans-(E)-alkenylboronate.
-
Hydrolysis: Gentle hydrolysis yields the free boronic acid.
Figure 1: Synthetic pathway via hydroboration.[2] This route ensures the retention of the (E)-geometry and para-substitution pattern.
Reactivity Profile I: C-C Bond Formation (Suzuki-Miyaura)
The primary utility of 2-(4-nitrophenyl)ethenylboronic acid in medicinal chemistry is as a nucleophile in Palladium-catalyzed cross-coupling.
Mechanism & Advantages
Unlike alkyl boronic acids, this alkenyl boronic acid undergoes rapid transmetallation due to the
-
Catalyst Compatibility: Works well with
or . -
Base Requirement: Requires activation by a base (e.g.,
, ) to form the reactive hydroxyboronate species . -
Nitro Tolerance: The nitro group is stable under standard Suzuki conditions (unlike in reductive Heck conditions).
Experimental Protocol: General Coupling
Objective: Coupling with an Aryl Halide (
-
Setup: Charge a reaction vial with:
-
Aryl Halide (1.0 equiv)[3]
-
2-(4-Nitrophenyl)ethenylboronic acid (1.1 – 1.2 equiv)
- (3-5 mol%)
-
-
Solvent: Add degassed DME/Water (2:1 ratio) or Dioxane/Water.
-
Activation: Add
(2.0 equiv). -
Reaction: Heat to 80-90°C under Argon for 4–12 hours.
-
Workup: Extract with EtOAc, wash with brine. The nitro group remains intact.[4]
Reactivity Profile II: Sensing & Lewis Acidity
This compound acts as a chemosensor through two mechanisms: reversible covalent binding with diols and fluorescence modulation.
Diol (Saccharide) Binding
Boronic acids react reversibly with 1,2- and 1,3-diols (like glucose or fructose) to form cyclic boronate esters.
-
pH Switch: Binding shifts the boron geometry from trigonal planar (
) to tetrahedral ( ) anionic. -
Electronic Impact: The formation of the anionic boronate reduces the electron-withdrawing character of the boron group, altering the intramolecular charge transfer (ICT) of the styryl system.
Fluorescence Switching (Nitro-Quenching)
The nitro group is a potent fluorescence quencher.
-
State A (Native): Weak/No fluorescence due to quenching by the
group. -
State B (Reduced): Chemical or enzymatic reduction of
creates a "Push-Pull" system ( ). This restores strong fluorescence. -
Application: This molecule is often used as a probe for hypoxia (reductive environment) or specific reductases.
Figure 2: Dual sensing modes. Top path: Saccharide binding alters geometry/solubility. Bottom path: Nitro reduction activates fluorescence.
Handling, Stability & Safety
Protodeboronation
Like many vinyl boronic acids, this compound is sensitive to protodeboronation (cleavage of the C-B bond) under specific conditions:
-
Avoid: Prolonged heating in acidic aqueous media.
-
Mechanism: Protonation of the double bond
to the boron can lead to C-B bond rupture. -
Mitigation: Use mild bases (
) and anhydrous conditions if the substrate is acid-sensitive.
Storage
-
Condition: Store at 2–8°C.
-
Dehydration: Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines). This is reversible upon dissolution in aqueous solvents. Do not mistake the boroxine precipitate for degradation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Bull, S. D., et al. (2013). Boronic acids as building blocks for the construction of therapeutically useful amines. Accounts of Chemical Research. Link
-
James, T. D., et al. (2006). Boronic acid-based sensors for saccharides.[5][6] Royal Society of Chemistry. Link
-
Lacina, K., et al. (2014).[6] Boronic acids for sensing and other applications.[5][6][7] Chemistry Central Journal. Link
-
PubChem Database. (2024). 2-(4-Nitrophenyl)ethenylboronic acid (CID 140820469). Link
Sources
- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
